2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde

Description

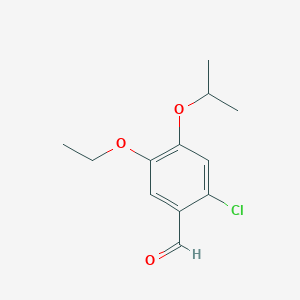

2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde (CAS: 692267-55-3) is a substituted benzaldehyde derivative featuring three distinct functional groups:

- Chlorine at position 2 (electron-withdrawing, meta-directing).

- Ethoxy (–OCH₂CH₃) at position 5 (electron-donating, para-directing).

- Isopropoxy (–OCH(CH₃)₂) at position 4 (bulky, electron-donating, para-directing).

This compound’s electronic and steric profile is defined by the interplay of these substituents. The chloro group enhances electrophilicity at the aldehyde, while the alkoxy groups influence solubility in polar solvents and steric accessibility for reactions like nucleophilic addition or condensation.

Properties

IUPAC Name |

2-chloro-5-ethoxy-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-4-15-11-5-9(7-14)10(13)6-12(11)16-8(2)3/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSQTTSPDCFWSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Cl)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358359 | |

| Record name | 2-CHLORO-5-ETHOXY-4-ISOPROPOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692267-55-3 | |

| Record name | 2-CHLORO-5-ETHOXY-4-ISOPROPOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde typically involves the reaction of 2-chloro-5-ethoxybenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the substitution reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

- **Ox

Biological Activity

2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde is a synthetic organic compound with potential biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₅ClO₃

- Molecular Weight : 242.699 g/mol

- CAS Number : 692267-55-3

The biological activity of this compound is attributed to its interactions with various molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

- Receptor Modulation : It can bind to cellular receptors, altering signal transduction pathways.

- Gene Expression Regulation : Potential effects on gene expression and protein synthesis have been noted, suggesting a role in cellular processes such as proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Activity : Preliminary research suggests that the compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Inhibits proliferation of cancer cells |

Case Studies

-

Antimicrobial Activity Study :

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various strains, highlighting its potential as a broad-spectrum antimicrobial agent. -

Anticancer Research :

In vitro studies have shown that the compound can induce apoptosis in human cancer cell lines. The mechanisms involved include the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins, suggesting its potential use in cancer treatment protocols.

Synthesis and Applications

The synthesis of this compound typically involves chlorination reactions followed by substitution reactions to introduce ethoxy and isopropoxy groups. Its unique structure allows it to serve as a versatile building block in organic synthesis, particularly in the development of new pharmaceuticals.

Synthetic Pathway Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Chlorination | Electrophilic Aromatic Substitution | Thionyl chloride or phosphorus pentachloride |

| Substitution | Nucleophilic Substitution | Presence of sodium hydroxide |

Comparison with Similar Compounds

Substituent Analysis and Structural Differences

The table below compares 2-Chloro-5-ethoxy-4-isopropoxybenzaldehyde with three analogs from the same benzaldehyde family:

| Compound Name (CAS) | Substituent Positions | Key Structural Features |

|---|---|---|

| This compound (692267-55-3) | Cl (2), –OCH₂CH₃ (5), –OCH(CH₃)₂ (4) | Balanced steric bulk; moderate solubility in ethers/alcohols |

| 5-Chloro-2-isobutoxybenzaldehyde (27590-77-8) | Cl (5), –OCH₂CH(CH₃)₂ (2) | High steric hindrance at position 2; lower electrophilicity |

| 2-Chloro-4-isopropoxy-5-methoxybenzaldehyde (94169-57-0) | Cl (2), –OCH(CH₃)₂ (4), –OCH₃ (5) | Smaller methoxy group at 5; enhanced crystallinity |

| 4-(Allyloxy)-2-chloro-5-ethoxybenzaldehyde (692268-01-2) | Cl (2), –OCH₂CH₃ (5), –OCH₂CH=CH₂ (4) | Allyloxy group enables conjugation/cycloaddition reactivity |

Electronic and Reactivity Trends

- Electrophilicity: The 2-chloro substituent in 692267-55-3 and 94169-57-0 increases aldehyde reactivity compared to 27590-77-8 (Cl at 5).

- Steric Effects : Isobutoxy (27590-77-8) and isopropoxy (692267-55-3, 94169-57-0) groups hinder nucleophilic attack at the aldehyde, whereas methoxy (94169-57-0) and allyloxy (692268-01-2) offer lower steric resistance.

- Solubility: Ethoxy and isopropoxy groups enhance solubility in alcohols and ethers, while methoxy (94169-57-0) may reduce solubility in nonpolar solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.